molecular formula C31H38N2O6 B11642650 3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11642650
M. Wt: 534.6 g/mol
InChI Key: FXCYZSPKNJELQI-ORIPQNMZSA-N
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Description

“3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidinone core, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” typically involves multi-step organic synthesis. The process may include:

  • Formation of the pyrrolidinone core through cyclization reactions.
  • Introduction of the hydroxy, benzoate, and morpholine groups via substitution reactions.
  • Propoxylation and allylation steps to introduce the propoxy and propenyloxy groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

  • Use of continuous flow reactors for efficient reaction control.
  • Implementation of green chemistry principles to minimize waste and environmental impact.
  • Purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

“3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation of the hydroxy group may yield a ketone.
  • Reduction of the carbonyl groups may yield alcohols.
  • Substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved may include:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating receptor activity: Acting as an agonist or antagonist.

    Influencing cellular signaling: Affecting pathways such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” include:

    Pyrrolidinone derivatives: Compounds with similar core structures but different substituents.

    Morpholine-containing compounds: Molecules featuring the morpholine ring.

    Benzoate esters: Compounds with benzoate functional groups.

Uniqueness

The uniqueness of “3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” lies in its specific combination of functional groups and structural features, which may confer unique bioactive properties and reactivity patterns.

Properties

Molecular Formula

C31H38N2O6

Molecular Weight

534.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H38N2O6/c1-4-17-38-25-10-7-23(8-11-25)28-27(29(34)24-9-12-26(22(3)21-24)39-18-5-2)30(35)31(36)33(28)14-6-13-32-15-19-37-20-16-32/h4,7-12,21,28,34H,1,5-6,13-20H2,2-3H3/b29-27+

InChI Key

FXCYZSPKNJELQI-ORIPQNMZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)OCC=C)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)OCC=C)O)C

Origin of Product

United States

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